A Technical Guide to the Physicochemical Properties of Triazolo[4,3-a]pyrazine-3-carboxylic Acid
A Technical Guide to the Physicochemical Properties of Triazolo[4,3-a]pyrazine-3-carboxylic Acid
Introduction
Triazolo[4,3-a]pyrazine-3-carboxylic acid is a heterocyclic organic compound featuring a fused ring system composed of a 1,2,4-triazole and a pyrazine. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] The triazolo[4,3-a]pyrazine core is a privileged structure found in approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in specific drug-target interactions.[1][2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anticonvulsant properties.[1][3][4][5]
This document provides a technical overview of the known physicochemical properties of the parent compound, Triazolo[4,3-a]pyrazine-3-carboxylic acid. It also details the standard experimental protocols for the synthesis and characterization of this compound class and outlines a general workflow for its biological evaluation.
Physicochemical Properties
Quantitative experimental data for the parent compound, Triazolo[4,3-a]pyrazine-3-carboxylic acid, is limited in publicly available literature. The following table summarizes the available information for the parent compound and provides context from related derivatives.
| Property | Value | Source / Remarks |
| IUPAC Name | [3][6][7]Triazolo[4,3-a]pyrazine-3-carboxylic acid | - |
| CAS Number | 1245644-97-6 | [8] |
| Molecular Formula | C₆H₄N₄O₂ | [3][8] |
| Molecular Weight | 164.12 g/mol | [3][8] |
| Appearance | Solid / Light yellow powder | [3][9] |
| Purity (Typical) | ≥ 95% | [3][9] |
| Storage Conditions | 2°C to 8°C, under inert atmosphere | [3] |
| Melting Point | Data not available for parent compound. Derivatives show a wide range (e.g., 75-77 °C to 170-172 °C), indicating high sensitivity to substitution. | [6] |
| Solubility | Data not available. The carboxylic acid moiety suggests pH-dependent aqueous solubility. The triazole ring can improve water solubility.[2] | - |
| pKa | Data not available. The carboxylic acid group is acidic, while the nitrogen atoms in the rings are weakly basic.[2] | - |
| LogP | Data not available. The polarity of the triazole ring generally contributes to a lower LogP value.[2] | - |
Experimental Protocols
Detailed experimental protocols for the parent acid are not widely published. However, the following sections describe standard and representative methodologies for the synthesis and characterization of compounds within the triazolo[4,3-a]pyrazine class.
Representative Synthesis
The synthesis of the triazolo[4,3-a]pyrazine core can be achieved through multi-step reactions, often starting from commercially available pyrazine derivatives. A common approach involves the nucleophilic substitution of a leaving group on the pyrazine ring with hydrazine, followed by cyclization to form the fused triazole ring.[10]
Workflow for Synthesis of the Triazolo[4,3-a]pyrazine Core
Caption: A representative synthetic pathway for the core scaffold.
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Hydrazinolysis: 2,3-Dichloropyrazine is treated with hydrazine hydrate in a solvent such as ethanol. One of the chlorine atoms is displaced via a nucleophilic substitution reaction to yield a hydrazinylpyrazine intermediate.[10]
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Cyclization: The intermediate is then reacted with a reagent that provides the final carbon atom for the triazole ring. For the synthesis of Triazolo[4,3-a]pyrazine-3-carboxylic acid, this would typically involve a reaction with a glyoxylic acid derivative or similar C2 synthon, followed by cyclization and potentially oxidation to form the aromatic triazole ring.
Physicochemical Property Determination
The following are standard methods used to characterize small molecules like Triazolo[4,3-a]pyrazine-3-carboxylic acid.[7][11]
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Melting Point: Determined using a calibrated digital melting point apparatus. The sample is placed in a capillary tube and heated slowly. The temperature range from the first appearance of liquid to complete liquefaction is recorded. This indicates purity, with pure compounds exhibiting a sharp melting range.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆. NMR provides detailed information about the molecular structure, confirming the arrangement of atoms and the success of the synthesis.[4][5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or Electrospray Ionization (ESI-MS) is used to determine the exact mass of the molecule.[6] This confirms the molecular formula by matching the experimental mass to the calculated mass.[5][6]
-
pKa Determination: The acid dissociation constant (pKa) is typically measured via potentiometric titration. A solution of the compound is titrated with a strong base (e.g., NaOH) while the pH is monitored. The pKa is the pH at which the compound is 50% ionized.
-
Solubility Measurement: Thermodynamic solubility is measured using the shake-flask method. An excess of the solid compound is agitated in a buffer of a specific pH (e.g., pH 7.4) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using HPLC-UV.
-
LogP/LogD Measurement: The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is also commonly determined by the shake-flask method. The compound is dissolved in a mixture of n-octanol and water (or buffer for LogD). After equilibration, the phases are separated, and the concentration of the compound in each phase is measured to determine the partition ratio.
Biological Activity and Screening Workflow
While specific signaling pathway interactions for the parent carboxylic acid are not well-defined, the triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in drug discovery. Derivatives have shown potent activity as inhibitors of enzymes like c-Met and VEGFR-2 kinases and exhibit antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.[4][5] The general workflow for discovering and characterizing the biological activity of new derivatives is outlined below.
Experimental Workflow for Characterization and Biological Screening
Caption: A typical workflow from synthesis to biological evaluation.
This workflow begins with the synthesis and purification of a target molecule.[6] The compound's identity and purity are then rigorously confirmed through physicochemical characterization.[4] Following this, the compound undergoes a series of biological tests, starting with in vitro assays (e.g., enzyme inhibition or minimum inhibitory concentration [MIC] for antibacterial activity) and progressing to cell-based assays (e.g., measuring antiproliferative effects on cancer cell lines).[5] The results feed into a structure-activity relationship (SAR) analysis, which informs the design and synthesis of new, optimized compounds.[4]
References
- 1. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid (EVT-15360881) [evitachem.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novachemistry-product-info [novachemistry.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
